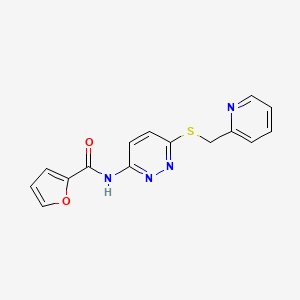
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide” is a compound that has been studied for its potential applications in medicinal and biological fields . It’s a type of amide derivative, which are common in nature and can be easily synthesized . Amide compounds have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound , which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
The compound’s molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .作用机制
The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as phosphodiesterase and cyclooxygenase. It has also been found to modulate the activity of certain signaling pathways such as the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to exhibit anti-viral activity against certain viruses such as HIV.
实验室实验的优点和局限性
One advantage of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide is that it exhibits a range of potential therapeutic applications. This makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and interactions with other drugs.
未来方向
There are several future directions for research on N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for viral infections such as HIV. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thioacetic acid to form 2-(methylthio)nicotinic acid. The second step involves the reaction of 2-(methylthio)nicotinic acid with hydrazine hydrate to form 2-(methylthio)pyridazine-3-carbohydrazide. The final step involves the reaction of 2-(methylthio)pyridazine-3-carbohydrazide with furan-2-carboxylic acid to form this compound.
科学研究应用
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)furan-2-carboxamide has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to exhibit potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(12-5-3-9-21-12)17-13-6-7-14(19-18-13)22-10-11-4-1-2-8-16-11/h1-9H,10H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIOYNQRWUVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)


![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)
![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)



![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)